Biotin-PEG6-NHS ester

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Biotin-PEG6-NHS ester is a compound widely used in bioconjugation and labeling applications. It is an amine-reactive biotinylation reagent that can couple with amino (-NH2) containing molecules. The NHS (N-hydroxysuccinimide) group reacts specifically and efficiently with lysine and N-terminal amino groups at pH 7-9 to form stable amide bonds. The hydrophilic PEG (polyethylene glycol) spacer increases solubility in aqueous media .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Biotin-PEG6-NHS ester involves the reaction of biotin with PEG6 and NHS. The reaction typically takes place in an anhydrous solvent such as N,N-dimethylformamide (DMF) using triethylamine as a base. The reaction is generally performed at 30°C overnight .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves strict control of reaction conditions to ensure high purity and yield. The product is then purified using techniques such as flash column chromatography or high-performance liquid chromatography (HPLC) to remove any impurities .

Análisis De Reacciones Químicas

Core Reactivity Profile

Biotin-PEG6-NHS ester primarily undergoes two reactions in aqueous environments:

- Amine Conjugation : The NHS ester reacts with primary amines (e.g., lysine residues, N-terminal amino groups) to form stable amide bonds.

- Hydrolysis : Competing hydrolysis of the NHS ester occurs in water, producing a carboxylic acid derivative and N-hydroxysuccinimide (NHS).

Reactivity is pH-dependent, with optimal conjugation occurring at pH 7.2–8.5 .

Reaction Mechanism

The NHS ester group facilitates nucleophilic acyl substitution (Figure 1):

- Activation : The NHS ester carbonyl becomes electrophilic.

- Nucleophilic Attack : A primary amine (e.g., lysine) attacks the carbonyl carbon.

- Bond Formation : Release of NHS yields a stable amide bond.

Key Equation :NHS ester+R NH2→R NH CO R +NHS

Optimized Reaction Conditions

Hydrolysis Kinetics

Hydrolysis competes with amine conjugation, with rates influenced by:

- pH : Half-life decreases from 4–5 hours at pH 7.0 to 10 minutes at pH 8.6 .

- Temperature : Hydrolysis accelerates at higher temperatures (e.g., 25°C vs. 4°C) .

Practical Implication : Use freshly prepared solutions and minimize reaction times at alkaline pH.

Reaction Products

| Reactant | Product Formed | Application Example |

|---|---|---|

| Primary Amines | Biotinylated amide | Protein labeling for ELISA/Western blot . |

| Water | Biotin-PEG6-COOH | Inactive byproduct; reduces yield . |

Comparative Analysis of NHS Esters

Protein Biotinylation

- Case Study : Conjugation with antibodies for streptavidin-based detection in flow cytometry, achieving >90% labeling efficiency .

PROTAC Development

- Role : Links target proteins to E3 ligase ligands, enabling proteasomal degradation. The PEG6 spacer minimizes steric interference in ternary complex formation .

Cellular Uptake Enhancement

- Finding : Biotin-PEG6-NHS-conjugated nanoparticles showed 2.3-fold higher uptake in HeLa cells compared to non-biotinylated controls .

Synthetic Considerations

- Key Step : Activation of biotin with NHS ester using dicyclohexylcarbodiimide (DCC) in anhydrous DMF .

- Purification : HPLC or column chromatography ensures >95% purity, critical for reproducible results .

Stability and Storage

Aplicaciones Científicas De Investigación

Scientific Research Applications

Biotin-PEG6-NHS ester has numerous applications across various fields of research:

-

Bioconjugation :

- Used to label proteins, peptides, and nucleic acids for tracking and analysis.

- Facilitates the attachment of biotinylated molecules to streptavidin-coated surfaces or beads.

-

Diagnostics :

- Employed in assays such as enzyme-linked immunosorbent assays (ELISAs) for detecting specific biomolecules.

- Useful in developing biosensors due to its strong affinity for streptavidin.

-

Drug Delivery Systems :

- Acts as a linker in targeted drug delivery systems, enhancing the solubility and bioavailability of therapeutic agents.

-

Imaging Techniques :

- Utilized in fluorescence microscopy and flow cytometry for visualizing cellular components.

- Enhances imaging contrast through biotin-streptavidin interactions.

-

Protein Engineering :

- Facilitates the development of recombinant proteins with specific functionalities through biotinylation.

Comparative Analysis of Biotinylation Reagents

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| This compound | Biotin + PEG spacer + NHS group | High solubility, stable amide bond formation |

| Biotin-PEG4-NHS Ester | Shorter PEG spacer | Lower solubility compared to PEG6 |

| Biotin-Sulfo-NHS Ester | Sulfonate-modified NHS ester | Enhanced water solubility, useful in live-cell assays |

Case Study 1: Development of Targeted Therapeutics

A study by An et al. (2018) demonstrated the effectiveness of this compound in developing small-molecule PROTACs (proteolysis-targeting chimeras). The researchers linked a ligand for an E3 ubiquitin ligase with a ligand for a target protein using this compound, resulting in efficient degradation of oncogenic proteins in cancer cells. The study highlighted that PEG-based linkers significantly improved solubility and bioavailability compared to traditional linkers, enhancing therapeutic outcomes.

Case Study 2: Diagnostic Assays

In another study focused on diagnostic applications, this compound was utilized to enhance the sensitivity of ELISA assays for detecting biomarkers associated with various diseases. By conjugating biotinylated antibodies to streptavidin-coated plates, researchers achieved a notable increase in assay sensitivity and specificity, demonstrating the compound's utility in clinical diagnostics.

Mecanismo De Acción

Biotin-PEG6-NHS ester exerts its effects through the formation of stable amide bonds with primary amines. The NHS ester group reacts with lysine and N-terminal amino groups, resulting in the biotinylation of the target molecule. The PEG spacer enhances solubility and reduces steric hindrance, facilitating efficient bioconjugation .

Comparación Con Compuestos Similares

Similar Compounds

- Biotin-PEG3-NHS ester

- Biotin-PEG4-NHS ester

- Biotin-dPEG12-NHS ester

Uniqueness

Biotin-PEG6-NHS ester is unique due to its longer PEG spacer (six ethylene glycol units), which provides greater solubility and flexibility compared to shorter PEG linkers. This makes it particularly useful for applications requiring minimal steric hindrance and enhanced solubility .

Actividad Biológica

Biotin-PEG6-NHS ester is a specialized compound that combines biotin with a polyethylene glycol (PEG) spacer and an N-hydroxysuccinimide (NHS) ester functionality. This compound has garnered significant attention in biochemical research due to its versatile applications in bioconjugation, drug delivery, and protein labeling.

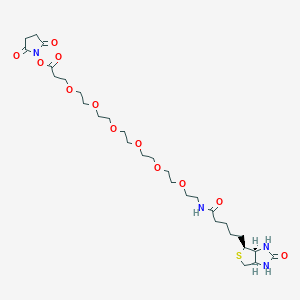

Chemical Structure and Properties

- Molecular Formula : C₃₉H₄₉N₃O₁₂

- Molecular Weight : Approximately 751.82 g/mol

- CAS Number : 2055045-04-8

The structure includes:

- A biotin group , which provides high affinity for avidin and streptavidin proteins.

- A PEG spacer that enhances solubility and flexibility, minimizing steric hindrance during reactions.

- An NHS ester group that readily reacts with primary and secondary amines to form stable amide bonds, facilitating the attachment of biotin to various biomolecules .

This compound primarily functions through the following mechanisms:

- Bioconjugation : The NHS ester reacts with amine groups on proteins or peptides at physiological pH (7-9), forming stable amide bonds. This reaction is essential for creating biotinylated compounds used in various assays.

- Protein Detection and Purification : The high affinity of biotin for avidin/streptavidin allows for effective isolation and detection of biotinylated proteins in complex biological samples .

Biological Applications

This compound has several important applications across different fields:

- Research Chemistry : Used to synthesize biotinylated molecules for assays, enabling the study of protein interactions and functions.

- Cell Biology : Facilitates the labeling of proteins and peptides, aiding in their purification and characterization.

- Drug Delivery Systems : Acts as a linker in PROTACs (Proteolysis Targeting Chimeras), enhancing selective protein degradation via the ubiquitin-proteasome system .

Table 1: Comparison of Biotinylation Reagents

| Reagent | Functional Group | Reactivity | Stability |

|---|---|---|---|

| This compound | NHS Ester | Reacts with amines | Moderate |

| Biotin-PEG6-PFP Ester | PFP Ester | Reacts with amines | High (less hydrolysis) |

| Biotin-NHS | NHS Ester | Reacts with amines | Moderate |

Case Studies and Research Findings

-

Cellular Uptake Studies :

Research has demonstrated that biotinylated vectors utilizing this compound can significantly enhance cellular uptake. For instance, studies involving HeLa cell lines showed efficient internalization of biotinylated constructs, leading to improved delivery of therapeutic agents into the cytosol . -

Targeted Drug Delivery :

In a study focusing on PROTAC development, this compound was integral in linking ligands to target proteins for selective degradation. The incorporation of PEG spacers was shown to reduce steric hindrance, improving binding efficiency to the E3 ubiquitin ligase . -

Protein Labeling Techniques :

The use of this compound in Western blotting assays has been validated, where it enabled specific detection of biotinylated proteins through streptavidin conjugation. This method showcased high sensitivity and specificity, making it a preferred choice for protein analysis .

Propiedades

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H48N4O12S/c34-24(4-2-1-3-23-28-22(21-46-23)31-29(38)32-28)30-8-10-40-12-14-42-16-18-44-20-19-43-17-15-41-13-11-39-9-7-27(37)45-33-25(35)5-6-26(33)36/h22-23,28H,1-21H2,(H,30,34)(H2,31,32,38)/t22-,23-,28-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWDVPTVNWZPKBQ-LXWOLXCRSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCOCCOCCNC(=O)CCCCC2C3C(CS2)NC(=O)N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCOCCOCCNC(=O)CCCC[C@H]2[C@@H]3[C@H](CS2)NC(=O)N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H48N4O12S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

676.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.